Tosufloxacin Demonstrates 4- to 8-Fold Superior Potency Against Anaerobic Bacteria Relative to Levofloxacin and Ciprofloxacin
Tosufloxacin exhibits significantly enhanced activity against clinically relevant anaerobic species compared to other widely used fluoroquinolones. Against a panel of anaerobic clinical isolates, tosufloxacin was 4- to 8-fold more active than levofloxacin and ciprofloxacin [1]. Specific MIC90 values for tosufloxacin against key anaerobes were: Bacteroides fragilis (0.78 μg/mL), Bacteroides vulgatus (0.39 μg/mL), Bacteroides thetaiotaomicron (1.56 μg/mL), and Peptostreptococcus asaccharolyticus (0.39 μg/mL) [1].
| Evidence Dimension | Antibacterial activity against anaerobic bacteria (fold difference in potency) |
|---|---|
| Target Compound Data | 4- to 8-fold more active than comparators; MIC90 values of 0.39-1.56 μg/mL for key species |
| Comparator Or Baseline | Levofloxacin and ciprofloxacin (specific MIC90 values not provided in abstract; difference expressed as fold-change) |
| Quantified Difference | Tosufloxacin is 4- to 8-fold more active |
| Conditions | In vitro susceptibility testing against clinical isolates of anaerobic bacteria; MIC90 determination via agar/broth dilution methods |
Why This Matters
For procurement in anaerobic microbiology research or clinical susceptibility testing, tosufloxacin provides a level of activity that levofloxacin and ciprofloxacin cannot match, making it the preferred reference standard for studies targeting Bacteroides and Peptostreptococcus species.
- [1] Takahata M, Mitsuyama J, Yamashiro Y, et al. Antibacterial activities of tosufloxacin against anaerobic bacteria and the electron micrograph of its bactericidal effects. Chemotherapy. 1997;43(3):231-239. View Source
